({Imidazo[2,1-b][1,3]thiazol-6-yl}methyl)(methoxy)amine dihydrochloride
Description
Properties
IUPAC Name |
1-imidazo[2,1-b][1,3]thiazol-6-yl-N-methoxymethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3OS.2ClH/c1-11-8-4-6-5-10-2-3-12-7(10)9-6;;/h2-3,5,8H,4H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCIJODCIJYEJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONCC1=CN2C=CSC2=N1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({Imidazo[2,1-b][1,3]thiazol-6-yl}methyl)(methoxy)amine dihydrochloride typically involves a multi-step process. One common method includes the cyclization of 2-aminothiazoles with α-halocarbonyl compounds . This reaction is often carried out under mild conditions using solvents such as ethanol or methanol . The reaction mechanism involves the formation of an intermediate, which then undergoes cyclization to yield the desired imidazo[2,1-b][1,3]thiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields . This method is advantageous as it reduces reaction times and improves overall efficiency. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, have been explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
({Imidazo[2,1-b][1,3]thiazol-6-yl}methyl)(methoxy)amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[2,1-b][1,3]thiazole-6-carboxylic acid, while reduction can produce the corresponding alcohol derivative.
Scientific Research Applications
Biological Activities
Research indicates that imidazo[2,1-b][1,3]thiazole derivatives exhibit a wide range of biological activities. The following sections detail specific applications of this compound.
Antimicrobial Activity
Imidazo[2,1-b][1,3]thiazole derivatives have shown promising results in antimicrobial research. Studies have demonstrated their effectiveness against various bacterial strains and fungi. For instance:
- Antibacterial Activity : Compounds derived from imidazo[2,1-b][1,3]thiazole have been reported to inhibit the growth of Mycobacterium tuberculosis and other non-tuberculous mycobacteria .
- Antifungal Activity : These compounds also exhibit antifungal properties, making them potential candidates for treating fungal infections .
Antiviral Activity
Recent investigations have highlighted the antiviral potential of imidazo[2,1-b][1,3]thiazole derivatives:
- Coxsackie B Virus : Specific derivatives have demonstrated significant antiviral activity against Coxsackie B4 virus .
- Feline Viruses : Some compounds were effective against Feline coronavirus and Feline herpes viruses, suggesting their potential for veterinary applications .
Anticancer Activity
The anticancer properties of imidazo[2,1-b][1,3]thiazole derivatives are under active investigation:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through various pathways. Their structural similarity to histidine allows them to interact effectively with biological targets .
- Case Studies : Several studies have synthesized novel derivatives that exhibit cytotoxic effects on cancer cell lines, indicating their potential as anticancer agents .
Case Studies and Research Findings
A number of studies have explored the synthesis and biological evaluation of imidazo[2,1-b][1,3]thiazole derivatives:
Mechanism of Action
The mechanism of action of ({Imidazo[2,1-b][1,3]thiazol-6-yl}methyl)(methoxy)amine dihydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, leading to DNA double-strand breaks and apoptosis in cancer cells . Additionally, it can modulate immune responses by activating T-cells and increasing neutrophil mobility .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares key structural analogs, emphasizing substituent variations and their implications:
Key Observations:
- Methoxyamine vs. Amine Groups : The methoxyamine group in the target compound introduces both hydrogen-bonding capacity (via -NH2) and electron-donating effects (via -OCH3), which may enhance interactions with polar enzyme active sites compared to primary amines .
- Salt Forms: Dihydrochloride salts (e.g., target compound vs. 1177341-97-7) generally exhibit higher solubility than mono-hydrochloride derivatives, critical for in vitro assays .
Physicochemical Properties
- LogP Trends : The target compound’s methoxyamine group lowers LogP compared to methyl-substituted analogs, balancing solubility and membrane permeability .
Biological Activity
({Imidazo[2,1-b][1,3]thiazol-6-yl}methyl)(methoxy)amine dihydrochloride is a heterocyclic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, mechanisms of action, and potential applications based on diverse research findings.
- Molecular Formula : C₇H₁₁Cl₂N₃OS
- Molecular Weight : 256.19 g/mol
- IUPAC Name : 1-imidazo[2,1-b][1,3]thiazol-6-yl-N-methoxymethanamine
- CAS Number : 1909309-85-8
Synthesis
The synthesis of ({Imidazo[2,1-b][1,3]thiazol-6-yl}methyl)(methoxy)amine typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds under mild conditions. One common method includes the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles .
Anticancer Properties
Research indicates that this compound possesses anticancer properties. It has been shown to suppress the growth of various cancer cell lines through mechanisms that may involve enzyme inhibition and disruption of cellular proliferation pathways. For instance, studies have demonstrated its efficacy against colon carcinoma and other tumor types with IC50 values in the low micromolar range .
Antimicrobial Activity
This compound also exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against bacterial strains including Mycobacterium tuberculosis and various pathogenic fungi. The Minimum Inhibitory Concentration (MIC) for some derivatives has been reported as low as 3.125 μg/mL against Mycobacterium tuberculosis .
The mechanism by which ({Imidazo[2,1-b][1,3]thiazol-6-yl}methyl)(methoxy)amine exerts its biological effects is primarily through interaction with specific molecular targets. It may inhibit certain enzymes involved in metabolic pathways critical for cancer cell survival and proliferation. For example, its potential role as a carbonic anhydrase inhibitor has been explored in various studies .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Levamisole | Anthelmintic | N/A | Shares structural similarities but different target functions. |
| 5,6-Dihydroimidazo[2,1-b][1,3]thiazoles | Anticancer/Anti-inflammatory | <30 | Exhibits broad-spectrum activity similar to ({Imidazo[2,1-b][1,3]thiazol-6-yl}methyl)(methoxy)amine. |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Antitubercular Activity : A series of derivatives were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Rv strain. Compounds with specific substitutions showed enhanced activity compared to others .
- Anticancer Screening : A study evaluated the cytotoxic effects of various imidazo[2,1-b][1,3]thiazole derivatives on human cancer cell lines. The results indicated that certain structural modifications significantly increased potency against breast and colon cancer cells .
Q & A
Q. Basic Characterization
Q. Advanced Profiling
- High-Throughput Screening : Mass spectrometry coupled with MADS enables nanoliter-scale enzyme kinetics, critical for studying metabolic transformations (e.g., pyruvate → alanine conversion) .
- Crystallography : X-ray diffraction (e.g., PDB ID: 6KOF) resolves binding modes with therapeutic targets like IDO1 .
How can researchers resolve contradictions in biological activity data across studies?
Q. Methodological Considerations
- Cell Line Variability : Antiviral assays (e.g., Parvovirus B19) require standardized cell lines (e.g., UT7/Epo-S1) to minimize viability discrepancies .
- Dose-Response Curves : EC50/IC50 values must be normalized to cytotoxicity (e.g., NIH 3T3 cell line) to distinguish target-specific effects from general toxicity .
Q. Data Reconciliation Strategies
- Meta-Analysis : Compare substituent effects across studies (e.g., trifluoromethyl enhances antitubercular activity but not antiviral) .
- In Silico Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to reconcile conflicting enzymatic inhibition data .
What are the key challenges in designing derivatives with improved pharmacokinetic properties?
Q. Basic ADME Profiling
Q. Advanced Optimization
- Prodrug Strategies : Esterification of the methoxyamine group enhances oral bioavailability.
- Fluorine Substitution : Introducing fluorine at position 5 (imidazo ring) improves metabolic stability and target binding through stereoelectronic effects .
How can researchers validate target engagement in vitro and in vivo?
Q. Basic Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
